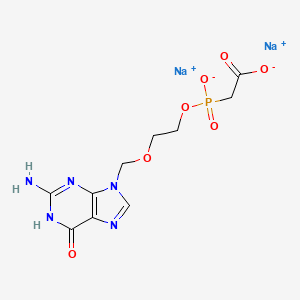
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a purine base, an amino group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the amino group and the methoxyethoxy chain. The final step involves the phosphorylation of the compound to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure due to the presence of a purine base and phosphoryl groups.
Guanosine Monophosphate (GMP): Another nucleotide with a purine base, used in various biochemical processes.
Uniqueness
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N5Na2O7P |
|---|---|
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;2-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)5-21-1-2-22-23(19,20)3-6(16)17;;/h4H,1-3,5H2,(H,16,17)(H,19,20)(H3,11,13,14,18);;/q;2*+1/p-2 |
InChI Key |
USBYYJXPHHBEDJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N1COCCOP(=O)(CC(=O)[O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















